molecular formula C14H8ClNO2 B13129887 1-Amino-7-chloroanthracene-9,10-dione CAS No. 6375-43-5

1-Amino-7-chloroanthracene-9,10-dione

Cat. No.: B13129887
CAS No.: 6375-43-5
M. Wt: 257.67 g/mol
InChI Key: GGJNMALYBXOQEF-UHFFFAOYSA-N
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Description

1-Amino-7-chloroanthracene-9,10-dione is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of anthracene, characterized by the presence of an amino group at the first position and a chlorine atom at the seventh position on the anthracene ring, along with two ketone groups at the ninth and tenth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-7-chloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the amidation of weak amines. For instance, the compound can be synthesized by coupling 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is effective and straightforward, allowing for the synthesis of carboxamides derivatives.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

1-Amino-7-chloroanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-7-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

1-Amino-7-chloroanthracene-9,10-dione can be compared with other similar compounds, such as:

  • 1-Amino-4-chloroanthracene-9,10-dione
  • 1-Amino-5-chloroanthracene-9,10-dione
  • 1-Amino-8-chloroanthracene-9,10-dione

These compounds share a similar anthracene backbone but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

6375-43-5

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

1-amino-7-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,16H2

InChI Key

GGJNMALYBXOQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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